[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](propyl)amine
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Overview
Description
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position, two methyl groups at the 1 and 3 positions, and a propylamine group attached to the 4-position via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the fluorine atom or the pyrazole ring, resulting in defluorination or ring hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of defluorinated or hydrogenated pyrazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-fluoropyrazole: Lacks the propylamine group, leading to different chemical and biological properties.
5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the propylamine group.
1,3-dimethyl-5-chloropyrazole: Chlorine atom instead of fluorine, resulting in different reactivity and biological activity.
Uniqueness
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is unique due to the combination of its fluorine atom, methyl groups, and propylamine group. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16FN3 |
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Molecular Weight |
185.24 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H16FN3/c1-4-5-11-6-8-7(2)12-13(3)9(8)10/h11H,4-6H2,1-3H3 |
InChI Key |
MUYZTPXWQPTYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(N(N=C1C)C)F |
Origin of Product |
United States |
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